Acide cholique glucuronide

Vue d'ensemble

Description

Synthesis Analysis

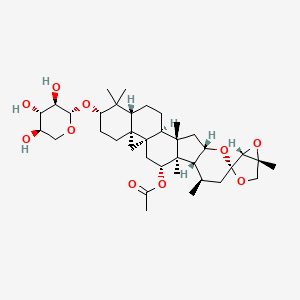

Glucuronidation of cholic acid and other bile acids is primarily facilitated by UDP-glucuronosyltransferases (UGTs), a group of enzymes responsible for the transfer of glucuronic acid to lipophilic substrates, converting them into more water-soluble compounds (Erica Candido Costa Mano, A. Scott, & K. M. Honório, 2018). The synthesis of cholic acid glucuronide involves the formation of an ester linkage between the carboxyl group of cholic acid and the hydroxyl group of glucuronic acid, a reaction catalyzed by these UGT enzymes.

Applications De Recherche Scientifique

Rôle dans la détoxification hépatique

L'acide cholique glucuronide joue un rôle important dans la détoxification hépatique. Il est impliqué dans une réaction de conjugaison connue sous le nom de glucuronidation, qui est censée protéger le foie en réduisant la toxicité des acides biliaires et en augmentant leur élimination urinaire . Ce processus est particulièrement important lors de l'obstruction biliaire, une condition cholestatique grave qui entraîne une accumulation importante d'acides biliaires toxiques dans le foie .

Rôle dans l'élimination urinaire des acides biliaires toxiques

En plus de la détoxification hépatique, l'this compound joue également un rôle crucial dans l'élimination urinaire des acides biliaires toxiques. En cas de conditions cholestatiques graves, l'excrétion urinaire favorise l'élimination des acides biliaires amidés, tandis que la glucuronidation permet la conversion des acides biliaires cytotoxiques en dérivés non toxiques .

Utilisation dans les études de recherche sur l'obstruction biliaire

L'this compound est utilisé dans des études de recherche pour comprendre les effets de l'obstruction biliaire. Par exemple, il a été administré à des rats préparés avec une fistule biliaire ou un cholédoque ligaturé pour étudier l'efficacité de la sécrétion biliaire et de l'excrétion urinaire .

Rôle dans la cholérèse

L'this compound s'est avéré induire la cholérèse, une affection médicale caractérisée par une augmentation du volume de la sécrétion biliaire. Dans des études impliquant des rats, des doses plus importantes de cholate glucuronide ont produit une cholérèse rapide et significative .

Utilisation dans des études comparatives

L'this compound est utilisé dans des études comparatives pour comprendre les différences d'excrétion et de sécrétion de différents acides biliaires. Par exemple, il a été comparé au taurocholate dans des études impliquant des rats avec une fistule biliaire ou un cholédoque ligaturé .

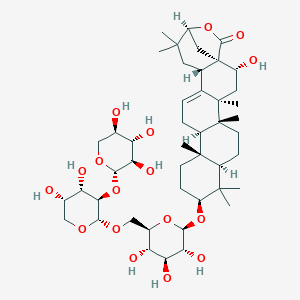

Rôle dans les conjugués de glucuronide de stéroïdes

L'this compound appartient à la classe des composés organiques connus sous le nom de conjugués de glucuronide de stéroïdes. Ce sont des lipides stéroliques contenant une fraction glucuronide liée au squelette stéroïdien .

Mécanisme D'action

Target of Action

Cholic Acid Glucuronide primarily targets the UDP-glucuronosyltransferases (UGTs) enzymes . These enzymes catalyze glucuronidation, a major phase II metabolic reaction, which converts hydrophobic bile acids into polar and urinary excretable metabolites .

Mode of Action

Cholic Acid Glucuronide, as a glucuronidated metabolite, is formed by the action of UGT enzymes . The glucuronidation process involves the transfer of a glucuronic acid moiety from the cofactor uridine diphosphoglucuronic acid (UDPGA) to the substrate, generating the glucuronidated metabolite .

Biochemical Pathways

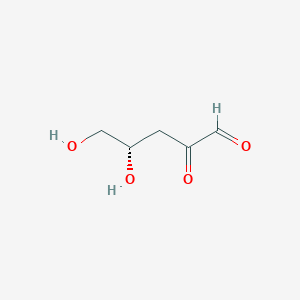

The primary biochemical pathway affected by Cholic Acid Glucuronide is the bile acid metabolism pathway . This pathway involves the conversion of cholesterol into primary bile acids, which are then conjugated with glycine or taurine to facilitate fat absorption and cholesterol excretion . Glucuronidation of these bile acids results in the formation of Cholic Acid Glucuronide .

Pharmacokinetics

The pharmacokinetic properties of Cholic Acid Glucuronide are largely determined by its molecular structure. As a glucuronide, it is highly hydrophilic and negatively charged, which prevents it from exiting the cell without the aid of efflux transporters . This suggests that the compound’s bioavailability is influenced by the presence and activity of these transporters.

Result of Action

The formation of Cholic Acid Glucuronide results in the conversion of hydrophobic bile acids into polar metabolites that can be excreted in the urine . This process helps to regulate the levels of bile acids in the body, thereby preventing their cytotoxic effects .

Action Environment

The action of Cholic Acid Glucuronide can be influenced by various environmental factors. For instance, the activity of UGT enzymes, which are crucial for the formation of Cholic Acid Glucuronide, can be modulated by lipid-activated receptors . Additionally, the gut microbiota plays a role in the metabolism of bile acids, and changes in the composition of the microbiota could potentially impact the levels and activity of Cholic Acid Glucuronide .

Analyse Biochimique

Biochemical Properties

Cholic acid glucuronide is a hydrophobic molecule that is practically insoluble in water and relatively neutral in charge . It is formed through the enzymatic action of uridine diphospho-glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of the glucuronosyl moiety from uridine diphospho-glucuronic acid (UDPGA) to cholic acid . This conjugation process enhances the solubility of cholic acid, allowing it to be more easily excreted in bile and urine. Cholic acid glucuronide interacts with various proteins and enzymes involved in bile acid metabolism, including bile salt export pump (BSEP) and multidrug resistance protein 2 (MRP2), which facilitate its transport and excretion .

Cellular Effects

Cholic acid glucuronide influences several cellular processes, particularly in hepatocytes, where it is primarily synthesized and excreted. It plays a role in maintaining bile acid homeostasis and preventing the cytotoxic effects of free bile acids . By conjugating with cholic acid, cholic acid glucuronide reduces the detergent properties of bile acids, thereby protecting cell membranes from damage. Additionally, it modulates cell signaling pathways by acting as a ligand for nuclear receptors such as farnesoid X receptor (FXR) and TGR5, which regulate gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of cholic acid glucuronide involves its interaction with specific transporters and receptors. It binds to BSEP and MRP2 transporters, which mediate its excretion into bile . Cholic acid glucuronide also acts as a ligand for FXR and TGR5 receptors, influencing the expression of genes involved in bile acid synthesis, transport, and metabolism . These interactions help regulate bile acid levels and maintain cellular homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of cholic acid glucuronide can vary depending on environmental conditions. Studies have shown that it remains relatively stable under physiological conditions but may undergo degradation over time . Long-term exposure to cholic acid glucuronide has been associated with changes in cellular function, including alterations in gene expression and metabolic pathways . These effects are important for understanding the compound’s role in chronic liver diseases and other conditions involving bile acid dysregulation.

Dosage Effects in Animal Models

The effects of cholic acid glucuronide in animal models vary with different dosages. At low to moderate doses, it has been shown to have protective effects on liver function by reducing bile acid toxicity and promoting bile flow . At high doses, cholic acid glucuronide may exhibit toxic effects, including hepatocellular damage and impaired liver function . These findings highlight the importance of dosage optimization in therapeutic applications involving cholic acid glucuronide.

Metabolic Pathways

Cholic acid glucuronide is involved in the metabolic pathways of bile acid synthesis and excretion. It is synthesized in the liver through the glucuronidation of cholic acid by UGT enzymes . Once formed, it is transported into bile and excreted into the intestine, where it can be deconjugated by bacterial enzymes and reabsorbed or further metabolized . This enterohepatic circulation of cholic acid glucuronide plays a key role in maintaining bile acid homeostasis and regulating lipid metabolism.

Transport and Distribution

The transport and distribution of cholic acid glucuronide within cells and tissues are mediated by specific transporters and binding proteins. In hepatocytes, it is transported into bile by BSEP and MRP2 transporters . In the intestine, it can be reabsorbed and transported back to the liver via the portal circulation . These transport mechanisms ensure the efficient distribution and excretion of cholic acid glucuronide, preventing its accumulation and potential cytotoxic effects.

Subcellular Localization

Cholic acid glucuronide is primarily localized in the liver, where it is synthesized and excreted. Within hepatocytes, it is found in the cytoplasm and associated with the endoplasmic reticulum, where UGT enzymes are located . It is also present in bile canaliculi, where it is transported into bile for excretion . The subcellular localization of cholic acid glucuronide is essential for its function in bile acid metabolism and detoxification.

Propriétés

IUPAC Name |

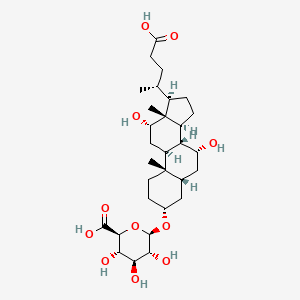

(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O11/c1-13(4-7-21(33)34)16-5-6-17-22-18(12-20(32)30(16,17)3)29(2)9-8-15(10-14(29)11-19(22)31)40-28-25(37)23(35)24(36)26(41-28)27(38)39/h13-20,22-26,28,31-32,35-37H,4-12H2,1-3H3,(H,33,34)(H,38,39)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24+,25-,26+,28-,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBLDVEUUCHVWMW-SXYQVCRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601124308 | |

| Record name | (3α,5β,7α,12α)-23-Carboxy-7,12-dihydroxy-24-norcholan-3-yl β-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601124308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cholic acid glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002577 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

76060-22-5 | |

| Record name | (3α,5β,7α,12α)-23-Carboxy-7,12-dihydroxy-24-norcholan-3-yl β-D-glucopyranosiduronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76060-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholic acid glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076060225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3α,5β,7α,12α)-23-Carboxy-7,12-dihydroxy-24-norcholan-3-yl β-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601124308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHOLIC ACID 3-O-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EBS4S6OAM3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cholic acid glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002577 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

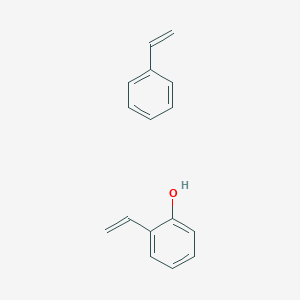

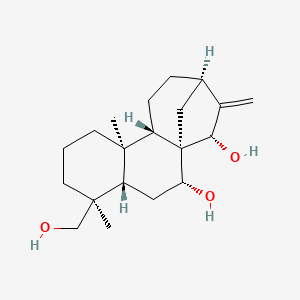

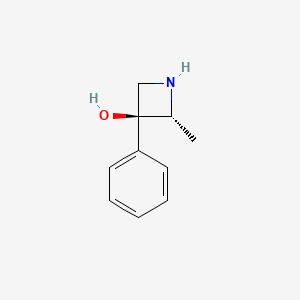

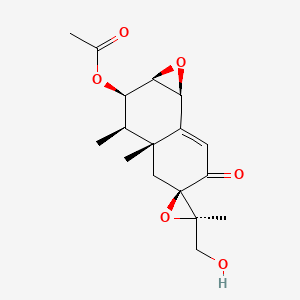

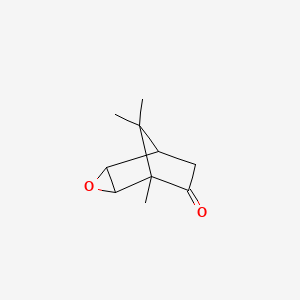

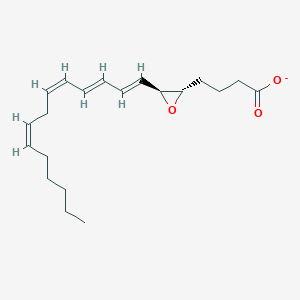

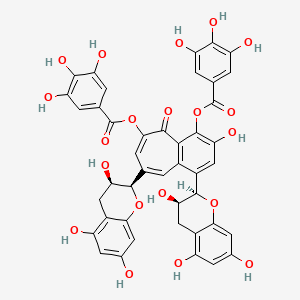

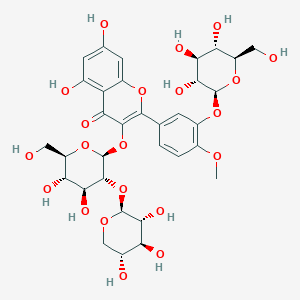

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![decyl (8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13,17-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-2-carboxylate](/img/structure/B1258992.png)

![Indolo[2,1-b]quinazoline](/img/structure/B1258998.png)